An In-depth Technical Guide to m-PEG8-Tos: A Versatile Linker for Bioconjugation and Drug Development
An In-depth Technical Guide to m-PEG8-Tos: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (8)-tosylate (m-PEG8-Tos), a discrete polyethylene glycol (dPEG®) linker. It is designed to be a valuable resource for professionals in the fields of bioconjugation, drug delivery, and nanoparticle functionalization. This document details the physicochemical properties, applications, and the underlying chemistry of m-PEG8-Tos, supplemented with experimental protocols and data presented in a clear and accessible format.
Introduction to m-PEG8-Tos
m-PEG8-Tos is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol chain with eight ethylene glycol units, and a tosylate functional group.[1] The methoxy cap renders the PEG chain monofunctional, preventing undesirable crosslinking during conjugation reactions. The core utility of m-PEG8-Tos lies in its ability to covalently attach a hydrophilic PEG spacer to biomolecules and other substrates. This process, known as PEGylation, can significantly enhance the therapeutic properties of proteins, peptides, and small molecule drugs by improving their solubility, increasing their in vivo stability, and reducing their immunogenicity.[2]
The tosylate group is an excellent leaving group, making the terminal carbon of the PEG chain susceptible to nucleophilic attack by primary amines, thiols, and hydroxyl groups.[1][3] This reactivity allows for the stable covalent attachment of the PEG moiety to various functional groups present on biomolecules.
Physicochemical Properties
A clear understanding of the physicochemical properties of m-PEG8-Tos is essential for its effective application in bioconjugation. The following tables summarize key quantitative data for m-PEG8-Tos and its common derivatives.
Table 1: Physicochemical Properties of m-PEG8-Tos
| Property | Value | Source(s) |
| Chemical Formula | C22H38O10S | [1] |
| Molecular Weight | 494.60 g/mol | |
| CAS Number | 79622-11-0 | |
| Appearance | Solid powder | |
| Purity | >98% | |
| Solubility | Soluble in water, DMSO, DCM, DMF | |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C |
Table 2: Properties of Related m-PEG8 Derivatives
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Reactive Group |
| m-PEG8-acid | C18H36O10 | 412.48 | 1093647-41-6 | Carboxylic Acid |
| m-PEG8-amine | C17H37NO8 | 383.5 | 869718-81-0 | Amine |
| m-PEG8-thiol | C17H36O8S | 400.53 | 651042-83-0 | Thiol |
| m-PEG8-NHS ester | C22H39NO12 | 509.6 | 756525-90-3 | NHS Ester |
| m-PEG8-triethoxysilane | C27H57NO12Si | 615.8 | N/A | Triethoxysilane |
Reaction Mechanism and Applications
The primary application of m-PEG8-Tos is in the PEGylation of biomolecules through nucleophilic substitution. The tosylate group is displaced by a nucleophile, such as the ε-amine of a lysine residue or the N-terminal α-amine of a protein, forming a stable secondary amine linkage.
Reaction with Primary Amines
The conjugation of m-PEG8-Tos to primary amines is a cornerstone of its utility. The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the carbon atom attached to the tosylate group.
Caption: Nucleophilic substitution of m-PEG8-Tos with a primary amine.
This reaction is particularly useful for modifying proteins and peptides to enhance their therapeutic properties.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving m-PEG8-Tos and related compounds.
Representative Protocol for Conjugation of m-PEG8-Tos to a Protein
This protocol provides a general framework for the conjugation of m-PEG8-Tos to a protein containing accessible primary amine groups (e.g., lysine residues). Optimization of parameters such as protein concentration, PEG-to-protein molar ratio, pH, and reaction time is recommended for each specific protein.
Materials:
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Protein of interest
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m-PEG8-Tos
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Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.5 (amine-free)
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Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
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Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
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Protein Preparation:
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Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
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If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.
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m-PEG8-Tos Solution Preparation:
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Allow the vial of m-PEG8-Tos to equilibrate to room temperature before opening to prevent moisture condensation.
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Immediately before use, dissolve the desired amount of m-PEG8-Tos in a minimal volume of anhydrous DMF or DMSO.
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Conjugation Reaction:
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Add the m-PEG8-Tos solution to the protein solution to achieve the desired molar excess of PEG. A starting point of 10- to 50-fold molar excess of PEG to protein is recommended.
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The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to maintain protein stability.
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Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching the Reaction:
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To stop the reaction and consume any unreacted m-PEG8-Tos, add the quenching buffer to a final concentration of 50-100 mM.
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Incubate for 1 hour at room temperature.
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Purification of the PEGylated Protein:
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Purify the PEGylated protein from unreacted m-PEG8-Tos, quenching reagent, and unmodified protein using an appropriate chromatography method.
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Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller unreacted molecules.
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Ion Exchange Chromatography (IEX): Can separate proteins based on the extent of PEGylation, as the PEG chains can shield the protein's surface charges.
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Characterization of the PEGylated Protein:
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SDS-PAGE: To confirm an increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein.
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Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and the degree of PEGylation.
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HPLC Analysis (e.g., RP-HPLC or IEX-HPLC): To assess the purity of the final product and separate different PEGylated species.
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Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical consequences of PEGylation and a typical experimental workflow for protein modification.
Caption: Logical consequences of protein PEGylation.
Caption: Experimental workflow for protein PEGylation with m-PEG8-Tos.
Conclusion
m-PEG8-Tos is a highly valuable tool for researchers, scientists, and drug development professionals. Its well-defined structure, high purity, and reactive tosylate group make it an excellent choice for the PEGylation of biomolecules. The resulting conjugates often exhibit improved pharmacokinetic and pharmacodynamic properties, making m-PEG8-Tos a key enabling technology in the development of next-generation therapeutics. By understanding the principles and protocols outlined in this guide, users can effectively leverage the benefits of m-PEG8-Tos in their research and development endeavors.
